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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal lattice parameters and

space group of Manganese Arsenide (MnAs), a material of significant interest in spintronics

and magnetocaloric applications. This document summarizes key crystallographic data, details

the experimental protocols for its characterization, and illustrates the structural phase

transitions.

Crystal Structure and Phase Transitions
Manganese Arsenide is known to exist in several crystallographic phases, primarily

dependent on temperature and pressure. The transitions between these phases are

accompanied by significant changes in magnetic and electronic properties.

α-MnAs (Alpha Phase): At ambient temperature and pressure, MnAs adopts a hexagonal

NiAs-type crystal structure.[1][2] This phase, designated as α-MnAs, is ferromagnetic.[3] The

structure consists of hexagonal planes of Manganese and Arsenic atoms.[1]

β-MnAs (Beta Phase): Upon heating to its Curie temperature of approximately 318 K (45 °C),

MnAs undergoes a first-order phase transition.[1][4] The crystal structure changes from

hexagonal to an orthorhombic MnP-type lattice, and the material becomes paramagnetic.[1]

[3][5] This transition is notable for being a bond-breaking event that can be induced by a

magnetic field.[6]
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γ-MnAs (Gamma Phase): With a further increase in temperature to around 390 K, a second-

order phase transition occurs.[1][2] The crystal structure reverts to a hexagonal lattice, but

the paramagnetic state is retained.[1][2]

High-Pressure Effects: The application of pressure can also induce a transition from the

hexagonal to the orthorhombic structure.[7]

Quantitative Crystallographic Data
The lattice parameters for the primary phases of MnAs are summarized in the table below.

These values have been determined experimentally and are crucial for understanding the

material's properties. The lattice parameters a, b, and c define the dimensions of the unit cell,

while the angles α, β, and γ describe the angles between the crystallographic axes.[8]
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Note: The β-MnAs phase is often described with a pseudo-hexagonal symmetry due to

twinning.[5]

Experimental Protocols for Crystal Structure
Determination
The determination of crystal lattice parameters and space groups for materials like MnAs relies

on diffraction techniques that probe the periodic arrangement of atoms in the crystal.

3.1 X-ray Diffraction (XRD)

X-ray diffraction is the most common method for determining crystal structures.[12][13]

Principle: When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays

are diffracted by the planes of atoms in the crystal lattice. Constructive interference occurs at

specific angles (Bragg's angles) that are related to the spacing between the atomic planes

(d-spacing) by Bragg's Law: nλ = 2d sin(θ). By measuring the angles and intensities of the

diffracted beams, the lattice parameters can be calculated.[13][14]

Single-Crystal XRD: This technique uses a single, well-ordered crystal. It provides the most

accurate determination of the unit cell dimensions and the arrangement of atoms within the

unit cell, allowing for unambiguous space group determination. A precession camera can be

used to obtain a reciprocal lattice projection.[5]

Powder XRD: This method is used for polycrystalline samples. The sample is ground into a

fine powder, resulting in a random orientation of crystallites. The diffraction pattern consists

of a series of concentric rings, which are recorded as peaks in intensity at specific 2θ angles.

While generally less precise than single-crystal XRD for determining complex structures, it is

a powerful tool for identifying phases and measuring lattice parameters.[12]

3.2 Neutron Diffraction

Neutron diffraction is a complementary technique to XRD.

Principle: Similar to X-rays, neutrons can be diffracted by crystals. However, neutrons

interact with the atomic nuclei, whereas X-rays interact with the electrons. This makes

neutron diffraction particularly sensitive to the positions of light elements and allows for the
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determination of the magnetic structure of a material, which is crucial for understanding the

magnetic properties of MnAs.[6]

Visualization of MnAs Phase Transitions
The following diagram illustrates the structural and magnetic phase transitions of MnAs as a

function of temperature.

Low Temperature (< 318 K) Intermediate Temperature (318 K - 390 K) High Temperature (> 390 K)

α-MnAs
Hexagonal (P6₃/mmc)

Ferromagnetic

β-MnAs
Orthorhombic (Pnma)

Paramagnetic

 First-Order
Transition γ-MnAs

Hexagonal (P6₃/mmc)
Paramagnetic

 Second-Order
Transition

Click to download full resolution via product page

Caption: Phase transitions of MnAs with increasing temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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